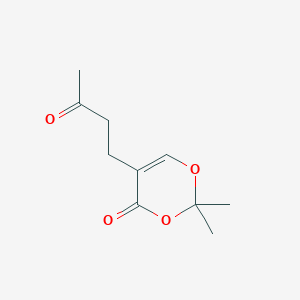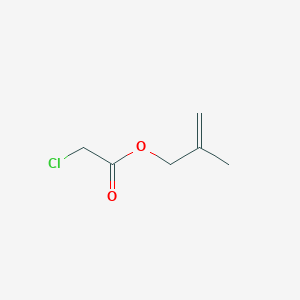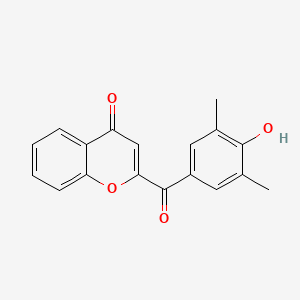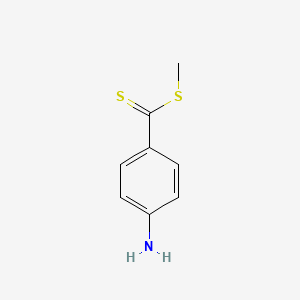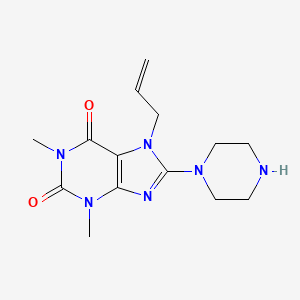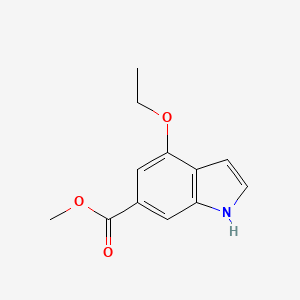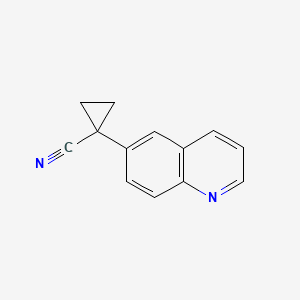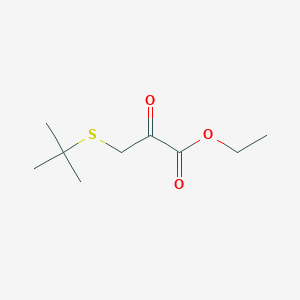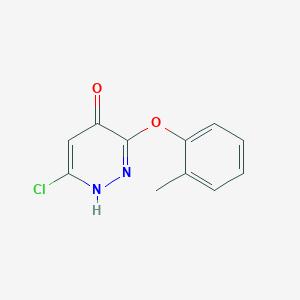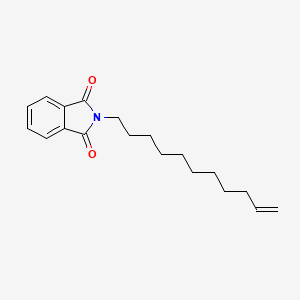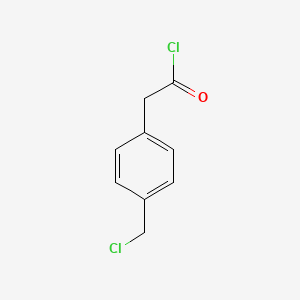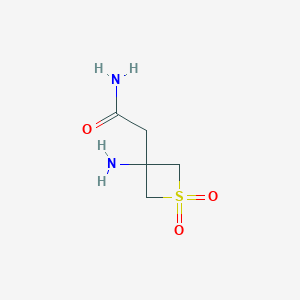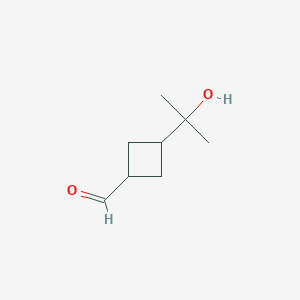
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde is a chemical compound characterized by a cyclobutane ring substituted with a hydroxypropan-2-yl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of vanadium (II)/zinc (II) bimetallic complexes to facilitate intramolecular pinacol-type reductive coupling, yielding the desired cyclobutane intermediate . Subsequent functionalization steps introduce the hydroxypropan-2-yl and aldehyde groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: 3-(2-Hydroxypropan-2-yl)cyclobutanecarboxylic acid.
Reduction: 3-(2-Hydroxypropan-2-yl)cyclobutanemethanol.
Substitution: Esters or ethers depending on the substituent introduced.
科学研究应用
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-Hydroxypropane: A simpler compound with a hydroxy group and a propane backbone.
Cyclobutanecarbaldehyde: Lacks the hydroxypropan-2-yl group, making it less complex.
3-(2-Hydroxy-2-propyl)cyclobutanecarbaldehyde: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of its cyclobutane ring, hydroxypropan-2-yl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
3-(2-hydroxypropan-2-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2,10)7-3-6(4-7)5-9/h5-7,10H,3-4H2,1-2H3 |
InChI 键 |
NYMKGDIFEJXBDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CC(C1)C=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

